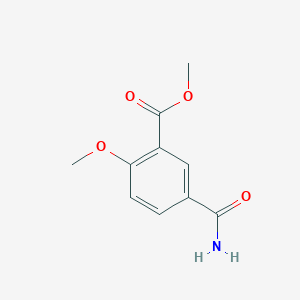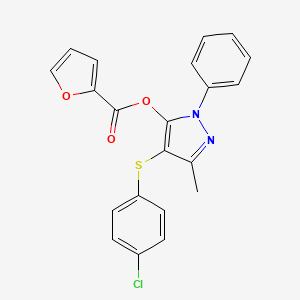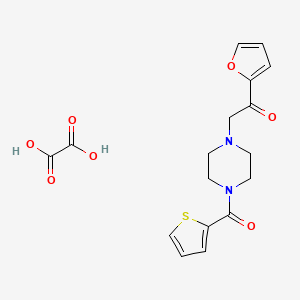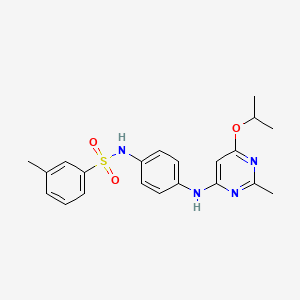
Methyl 5-carbamoyl-2-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 5-carbamoyl-2-methoxybenzoate” is a chemical compound with the molecular formula C10H11NO4 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a carbamoyl group (CONH2), a methoxy group (OCH3), and a methyl ester group (COOCH3) .Physical And Chemical Properties Analysis
“this compound” is a solid substance at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Anticholinesterase Action : Luo et al. (2005) studied novel carbamates, including derivatives related to Methyl 5-carbamoyl-2-methoxybenzoate, for their anticholinesterase activity. These compounds showed potent inhibition of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), with specific compounds exhibiting remarkable selectivity. Such inhibitors have potential applications in treating Alzheimer's disease and other neurological disorders (Luo et al., 2005).
Antitumor Activity : Jasztold-Howorko et al. (1994) synthesized derivatives of this compound that displayed high cytotoxicity against cultured L1210 and colon 38 cells, suggesting potential in antitumor applications (Jasztold-Howorko et al., 1994).
Herbicide Degradation : Dumitru et al. (2009) investigated the degradation of dicamba, a herbicide similar in structure to this compound. Soil microbes use an enzyme, dicamba monooxygenase, to catalyze the oxidative demethylation of dicamba, showing how such compounds can be biodegraded in the environment (Dumitru et al., 2009).
Singlet Molecular Oxygen Generation and Quenching : Soltermann et al. (1995) examined compounds like this compound for their ability to generate and quench singlet molecular oxygen, a reactive oxygen species. This is relevant in understanding the photostability and degradation of such compounds under environmental conditions (Soltermann et al., 1995).
Cytotoxic and Antiplatelet Activities : Wang et al. (2004) studied derivatives of this compound for their cytotoxic and antiplatelet activities. Some derivatives showed potential as anticancer agents, while others exhibited potent inhibitory activity against platelet aggregation, highlighting the therapeutic potential of these compounds (Wang et al., 2004).
Antifilarial and Antineoplastic Agents : Ram et al. (1992) synthesized a series of compounds related to this compound, demonstrating significant antifilarial and antineoplastic activity. This suggests potential applications in treating parasitic infections and cancer (Ram et al., 1992).
Fungicide Carrier Systems : Campos et al. (2015) investigated the use of nanoparticles as carriers for fungicides, including those related to this compound. Such systems can modify release profiles and reduce environmental toxicity (Campos et al., 2015).
Carbendazim Degradation : Zhang et al. (2013) isolated a bacterium capable of degrading carbendazim, a fungicide structurally related to this compound. This research is significant in bioremediation and environmental protection (Zhang et al., 2013).
Safety and Hazards
“Methyl 5-carbamoyl-2-methoxybenzoate” is classified with the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
methyl 5-carbamoyl-2-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-14-8-4-3-6(9(11)12)5-7(8)10(13)15-2/h3-5H,1-2H3,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDALLBISYVVOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2932170.png)
![3-[4-(Difluoromethoxy)phenyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2932171.png)
![N-(4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)-2-chloroacetamide](/img/structure/B2932172.png)

![4-(dimethylsulfamoyl)-N-{3-[4-(dimethylsulfamoyl)benzamido]naphthalen-2-yl}benzamide](/img/structure/B2932176.png)
![N'-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-methyloxamide](/img/structure/B2932178.png)
![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propionamide](/img/structure/B2932181.png)
![Methyl 4-((9-isobutyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2932183.png)

![2,5-dichloro-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2932186.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(3-fluorophenoxy)-N-methylpropanamide](/img/structure/B2932188.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2932190.png)
